Ezetimibe Diol Impurity
Description
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Properties
CAS No. |
1374250-08-4 |
|---|---|
Molecular Formula |
C24H25F2NO3 |
Molecular Weight |
413.465 |
IUPAC Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1 |
InChI Key |
MGEXACDCGCPXOT-GKVQRAMASA-N |
SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O |
Synonyms |
(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol |
Origin of Product |
United States |
Contextual Framework for Pharmaceutical Impurity Analysis and Ezetimibe
Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
Impurity profiling, the identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs), is a critical aspect of pharmaceutical development and manufacturing. pharmaffiliates.comglobalpharmatek.com Regulatory bodies, including the International Council for Harmonisation (ICH), mandate rigorous impurity analysis to ensure the safety, efficacy, and quality of pharmaceutical products. pharmaffiliates.comjpionline.org Impurities can originate from various sources, including raw materials, synthetic pathways, degradation of the API, and storage conditions. pharmaffiliates.comaquigenbio.com Even in trace amounts, these impurities can potentially alter the drug's pharmacological activity, cause adverse effects, or compromise the stability of the final drug product. aquigenbio.comijpsonline.com
Comprehensive impurity profiling provides valuable insights into the manufacturing process, allowing for optimization of synthetic routes and purification methods to enhance API quality and ensure cost-effective production. globalpharmatek.comaquigenbio.com It is an indispensable tool for quality control, ensuring that each batch of an API meets the stringent standards set by pharmacopeias and regulatory agencies worldwide. pharmaffiliates.comresearchgate.net The establishment of impurity control strategies and appropriate specifications is essential for maintaining product quality throughout its lifecycle. pharmaffiliates.com
Ezetimibe (B1671841) as a Pharmaceutical Compound: Structural and Therapeutic Context
Ezetimibe is a lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. nirmauni.ac.innih.gov Its chemical name is (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone. nirmauni.ac.inorientjchem.org Ezetimibe's unique mechanism of action involves targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of the small intestine. nih.govwikipedia.orgdrugbank.com By blocking this transporter, ezetimibe reduces the amount of cholesterol absorbed from the diet and bile, leading to a decrease in the delivery of cholesterol to the liver. nih.govdrugs.com This, in turn, results in a reduction of hepatic cholesterol stores and an increase in the clearance of cholesterol from the blood. drugs.com
Ezetimibe is used as a monotherapy or in combination with other lipid-lowering agents, such as statins, to treat hypercholesterolemia. wikipedia.orgnih.gov
Classification and General Relevance of Ezetimibe-Related Impurities
Impurities in ezetimibe can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. jpionline.org Organic impurities are of particular interest as they can be structurally similar to the API and may have pharmacological or toxicological effects. jpionline.orgijpsonline.com These can be further classified as:
Process-related impurities: These include starting materials, by-products, and intermediates that may be present in the final API due to incomplete reactions or inadequate purification. jpionline.orgveeprho.com
Degradation products: These are formed during the manufacturing process or upon storage due to factors like heat, light, moisture, or reaction with excipients. veeprho.comeuropa.eu
Reagents, ligands, and catalysts: These are substances used in the synthesis of the API that may not be completely removed. jpionline.org
The International Council for Harmonisation (ICH) provides guidelines, such as Q3A(R2) for new drug substances and Q3B(R2) for new drug products, that establish thresholds for the reporting, identification, and qualification of impurities. europa.euich.org Any impurity present above the identification threshold (typically 0.1%) must be identified and characterized. jpionline.org
Specific Academic Focus on Ezetimibe Diol Impurity within Ezetimibe Impurity Profiles
Among the various impurities associated with ezetimibe, "this compound" has garnered specific academic and regulatory attention. researchgate.netcymitquimica.com This impurity is a process-related impurity that can arise during the synthesis of ezetimibe. researchgate.netcymitquimica.com Its presence in the final drug substance can affect the purity and potentially the efficacy of the medication. cymitquimica.com
The this compound is characterized by the opening of the β-lactam ring of the ezetimibe molecule, resulting in a diol structure. researchgate.net Its chemical name is (1S,4R)-1-(4-Fluorophenyl)-4-[(S)-(4-fluorophenyl)aminomethyl]-1,5-pentanediol. simsonpharma.com Due to its structural similarity to ezetimibe, it is crucial to monitor and control its levels in the final API. cymitquimica.com Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to detect and quantify this specific impurity. cymitquimica.comthermofisher.com The synthesis and characterization of this compound are important for its use as a reference standard in analytical method development and validation. researchgate.net
Mechanistic Pathways of Ezetimibe Diol Impurity Formation
Elucidation of Degradation Mechanisms for Ezetimibe (B1671841) Diol Impurity
Stress studies conducted on Ezetimibe show that it is particularly susceptible to degradation under hydrolytic conditions, especially in alkaline environments. nih.govresearchgate.net This degradation leads to the formation of several impurities, including the Ezetimibe Diol Impurity.
Ezetimibe demonstrates significant lability in alkaline hydrolytic conditions. nih.govresearchgate.net Exposure to basic solutions, such as methanolic sodium hydroxide (B78521), particularly at elevated temperatures, initiates the degradation process. researchgate.netnih.gov Studies have shown that Ezetimibe can be completely degraded into multiple products within 30 minutes under conditions like 0.1 N NaOH in 50% methanol (B129727) at 60°C. indexcopernicus.com The primary mechanism involves the hydrolysis of the amide bond within the Ezetimibe structure, leading to the formation of ring-opened impurities. google.com
The formation of the diol impurity is a direct result of this alkaline-induced hydrolysis. The reaction involves a nucleophilic attack by a hydroxide ion on the carbonyl group of the β-lactam ring, which is the core of the azetidinone structure.
The central event in the formation of the this compound is the cleavage of the 2-azetidinone ring. clearsynth.com This four-membered β-lactam ring is strained and therefore susceptible to nucleophilic attack and subsequent ring-opening, a common degradation pathway for β-lactam-containing compounds. researchgate.netnih.gov
Under alkaline conditions, the hydrolysis of the cyclic amide (lactam) bond results in the formation of an amino acid derivative. Specifically for the this compound, this cleavage and subsequent reduction steps lead to a compound where the ring is opened, and two hydroxyl groups are present, hence the "diol" nomenclature. naarini.com The proposed degradation pathway suggests that the initial ring-opening yields a carboxylic acid, which can then be reduced to the corresponding primary alcohol, completing the diol structure. researchgate.net
The precursor for this specific impurity is the Ezetimibe molecule itself. Through the process of alkaline hydrolysis, Ezetimibe is transformed into the this compound. The structure of this impurity has been elucidated and is chemically identified as (1S,4R)-1-(4-Fluorophenyl)-4-[(S)-(4-fluorophenyl)aminomethyl]-1,5-pentanediol. naarini.com
Table 1: Precursor and Degradation Product
| Compound Name | Chemical Name | Role |
|---|---|---|
| Ezetimibe | 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone | Precursor |
Investigation of Process-Related Formation Routes for this compound
While degradation is a primary source, impurities can also arise during the synthesis of an active pharmaceutical ingredient. researchgate.net These are known as process-related impurities and can originate from starting materials, intermediates, or side reactions.
The synthesis of Ezetimibe is a multi-step process that can generate various impurities. researchgate.netresearchgate.net Common process-related impurities that have been identified and characterized include desfluoro ezetimibe and others arising from starting materials or intermediates. nih.govnih.govresearchgate.net
The this compound is not commonly cited as a major process-related impurity compared to others. However, its formation during synthesis is theoretically possible. Certain synthetic routes for Ezetimibe involve intermediates with functional groups that could be susceptible to hydrolysis or over-reduction under specific reaction conditions. google.comgoogle.com For instance, if a synthetic step is carried out under basic conditions in the presence of water, an intermediate could potentially undergo ring-opening similar to the degradation pathway. Alternatively, a synthetic strategy involving the reduction of a carboxylic acid or ester precursor, if not carefully controlled, could lead to the formation of the diol structure.
The generation of the this compound is highly dependent on specific conditions, whether through degradation or synthesis.
For degradation-related formation , the key factors are:
pH: Alkaline conditions (pH > 7.5) significantly accelerate the hydrolytic degradation of the azetidinone ring. google.com
Temperature: Elevated temperatures increase the rate of hydrolysis. researchgate.netnih.gov For example, reacting Ezetimibe at 80°C in 0.1M methanolic NaOH leads to extensive degradation. nih.gov
Solvent: The presence of nucleophilic solvents or catalysts can facilitate the ring-opening reaction.
For process-related formation , the influential conditions include:
Presence of Water: In synthetic steps that are sensitive to moisture, the presence of water could lead to the unintended hydrolysis of the β-lactam ring or its precursors.
Basic Reagents: The use of strong bases in the synthesis could promote the cleavage of the azetidinone ring if not properly controlled.
Reducing Agents: In steps requiring reduction, the choice and amount of the reducing agent could potentially lead to the over-reduction of other functional groups, possibly contributing to the formation of a diol structure from a related intermediate.
Table 2: Conditions Influencing this compound Formation
| Formation Route | Influential Factor | Effect |
|---|---|---|
| Degradation | High pH (Alkaline) | Promotes hydrolytic cleavage of the azetidinone ring. researchgate.netindexcopernicus.com |
| Degradation | High Temperature | Accelerates the rate of the hydrolysis reaction. researchgate.netnih.gov |
| Process-Related | Presence of Water/Base | Can cause unintended hydrolysis of intermediates during synthesis. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Ezetimibe |
| This compound |
| Ezetimibe Open-Ring Alcohol |
| Desfluoro Ezetimibe |
| 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid |
| (1S,4R)-1-(4-Fluorophenyl)-4-[(S)-(4-fluorophenyl)aminomethyl]-1,5-pentanediol |
| Sodium Hydroxide |
Intermediate Compound Transformation Analysis
The formation of the this compound, an open-ring alcohol, is primarily understood as a transformation of the parent Ezetimibe molecule. naarini.com In this context, Ezetimibe itself acts as the key intermediate compound that, under specific conditions, converts into the diol impurity. The central mechanism for this transformation is the hydrolytic cleavage of the β-lactam (azetidin-2-one) ring inherent to the structure of Ezetimibe. researchgate.netresearchgate.net
This degradation pathway is particularly prominent under alkaline hydrolytic stress. researchgate.net The process involves the breaking of the amide bond within the four-membered lactam ring. This ring-opening reaction transforms the cyclic amide structure into a linear amino alcohol, which is identified as the this compound. naarini.comresearchgate.net This compound is considered one of the principal degradation products of Ezetimibe. google.com
Research into the formation of this "open loop impurity" has established specific reaction parameters that facilitate the transformation. google.com Studies involving forced degradation have been instrumental in elucidating the conditions under which Ezetimibe converts to its diol derivative. For instance, treating Ezetimibe with a methanolic sodium hydroxide solution has been shown to induce this degradation. researchgate.net A patented method for synthesizing the impurity specifies reacting Ezetimibe in a solvent such as methanol or tetrahydrofuran (B95107) with an aqueous alkali solution at a controlled pH and temperature. google.com
The findings from these studies highlight the susceptibility of the Ezetimibe molecule's β-lactam ring to nucleophilic attack, leading to the formation of the diol impurity. The systematic analysis of this transformation is crucial for developing manufacturing and storage protocols that ensure the purity and stability of the final drug substance.
Interactive Data Table 1: Reaction Conditions for Ezetimibe Transformation to Open-Ring Impurities
The following table summarizes conditions reported in research and patent literature for the hydrolytic conversion of Ezetimibe to its open-ring impurities, including the diol.
| Parameter | Condition/Reagent | Source |
|---|---|---|
| Reactant | Ezetimibe | google.com |
| Reaction Type | Alkaline Hydrolysis / Ring Cleavage | researchgate.netgoogle.com |
| Reagents | Aqueous alkali (e.g., Potassium Carbonate, Sodium Hydroxide) | researchgate.netgoogle.com |
| Solvents | Methanol, Ethanol, Tetrahydrofuran (THF), N,N-dimethylformamide (DMF) | google.com |
| pH | 7.5 - 9.0 | google.com |
| Temperature | 0 - 30 °C | google.com |
| Reaction Time | 2 - 10 hours | google.com |
Chromatographic Isolation and Purification Strategies for Ezetimibe Diol Impurity
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation and purification of pharmaceutical impurities. cymitquimica.comresearchgate.net Its high resolution and efficiency make it particularly suitable for separating complex mixtures and isolating minor components like the Ezetimibe (B1671841) Diol Impurity. The successful isolation of this impurity with a purity of over 99% has been reported using preparative HPLC. researchgate.netnirmauni.ac.in
Optimization of Preparative Chromatographic Parameters
The successful isolation of the Ezetimibe Diol Impurity via preparative HPLC hinges on the meticulous optimization of several key chromatographic parameters. These parameters are fine-tuned to achieve the best possible separation between the impurity and the active pharmaceutical ingredient (API), as well as other related substances.
Key parameters that are typically optimized include:
Stationary Phase (Column): The choice of the column is critical. For the separation of ezetimibe and its impurities, various stationary phases such as C8 and C18 have been utilized. akjournals.com For instance, a Hypersil C18 column (150 mm x 4.6 mm, 5 µm) has been used in an isocratic elution method. nirmauni.ac.in Another study successfully employed an Inertsil ODS-3V column (150 × 4.6 mm, 5.0 μm) for the separation of ezetimibe and its related substances. akjournals.com Chiral stationary phases, like Chiralcel OD and Chiral CD-Ph, have also been explored to separate various ezetimibe impurities, including the diol impurity. mdpi.com
Mobile Phase: The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous buffer (e.g., phosphate (B84403), acetate), is a crucial factor. akjournals.com A common approach involves using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate buffer (pH 2.5; 0.05 M) and methanol (B129727) in a 45:55 (v/v) ratio has been described. nirmauni.ac.in Gradient elution, where the mobile phase composition is changed during the run, is often preferred over isocratic elution for complex separations, as it can provide better resolution. ijpsr.com
Flow Rate: The flow rate of the mobile phase affects both the separation efficiency and the analysis time. While analytical HPLC methods often use flow rates around 1.0 mL/min, preparative HPLC can employ significantly higher flow rates, such as 30 mL/min, to process larger sample volumes. nirmauni.ac.inorientjchem.org
Detection Wavelength: A UV detector is commonly used, and the detection wavelength is selected to maximize the response for both the API and the impurities. For ezetimibe and its impurities, a detection wavelength of 242 nm has been utilized. researchgate.netnirmauni.ac.in
Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process. Maintaining a constant temperature, for example at 40°C, can improve the reproducibility of the separation. nirmauni.ac.in
The following table summarizes examples of optimized preparative chromatographic parameters found in the literature:
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil C18 (150 mm x 4.6 mm, 5µm) nirmauni.ac.in | Inertsil ODS-3V (150 × 4.6 mm, 5.0 μm) akjournals.com |
| Mobile Phase | KH2PO4 buffer (pH 2.5; 0.05 M) – Methanol (45:55, v/v) nirmauni.ac.in | Gradient elution with Solution A (aqueous buffer) and Solution B (organic solvent) akjournals.com |
| Flow Rate | 1.0 mL/min (analytical scale) nirmauni.ac.in | Not specified, but preparative scale can be higher researchgate.net |
| Detection | UV at 242 nm nirmauni.ac.in | Diode Array Detector (DAD) akjournals.com |
| Temperature | 40°C nirmauni.ac.in | Not specified |
Collection and Concentration of Impurity Fractions
Once the chromatographic conditions are optimized to achieve adequate separation, the fraction containing the this compound is collected as it elutes from the column. A fraction collector is typically used to automate this process.
Following collection, the dilute solution of the impurity needs to be concentrated. This is a critical step to obtain the impurity in a solid, pure form for subsequent structural elucidation and characterization. A common method for concentrating the collected fractions is using a rotary evaporator (Rotavapor) under high vacuum. nirmauni.ac.in This technique gently removes the solvents at a reduced temperature, minimizing the risk of degrading the isolated impurity. After concentration, a final drying step, for instance, using a freeze dryer, can be employed to remove any residual solvent and obtain the purified impurity as a solid. researchgate.net
Alternative Chromatographic Isolation Methodologies
While preparative HPLC is a powerful tool, other chromatographic techniques can also be employed for the isolation and purification of the this compound.
Column Chromatography Techniques
Traditional column chromatography, using stationary phases like silica (B1680970) gel, is a widely used purification technique in organic synthesis. newdrugapprovals.org It has been utilized for the purification of intermediates during the synthesis of ezetimibe. quickcompany.innewdrugapprovals.org Although it may not offer the same high resolution as HPLC, it can be a cost-effective method for initial purification or for separating impurities that are significantly different in polarity from the main compound. The choice of solvent system (eluent) is crucial for successful separation on a column. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). quickcompany.in
Emerging Separation Technologies
The field of separation science is continuously evolving, with new technologies offering improved efficiency, speed, and resolution. For the separation of pharmaceutical impurities, some of the emerging technologies include:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. An ultrahigh-performance liquid chromatography–mass spectrometry method has been developed for the identification and quantification of ezetimibe and its degradants. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be a "greener" alternative to normal-phase HPLC as it reduces the consumption of organic solvents. SFC has been used for the isolation and characterization of the (R)-enantiomer of ezetimibe. newdrugapprovals.org
Multi-dimensional Liquid Chromatography: This technique involves coupling two or more different chromatographic columns to achieve enhanced separation of highly complex samples.
These advanced techniques hold the potential for more efficient and effective isolation of challenging impurities like the this compound in the future.
Advanced Spectroscopic Techniques for Structural Elucidation of Ezetimibe Diol Impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like the Ezetimibe (B1671841) Diol Impurity. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete map of the atomic connectivity and stereochemistry can be established.
The ¹H NMR spectrum of the Ezetimibe Diol Impurity provides specific information regarding the number of different types of protons and their neighboring environments. The analysis reveals distinct signals corresponding to the aromatic protons on the two fluorophenyl rings and the hydroxyphenyl group, as well as the aliphatic protons of the pentanediol (B8720305) backbone. The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), are characteristic of the molecule's framework. Key signals include those for the methine protons adjacent to hydroxyl and amino groups, the methylene (B1212753) protons of the pentane (B18724) chain, and the exchangeable protons of the hydroxyl and amine functions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons | 6.5 - 7.5 | Multiplet |
| -CH(OH) (on pentane chain) | ~4.5 - 4.8 | Multiplet |
| -CH(NH) | ~4.2 - 4.5 | Multiplet |
| -CH₂OH (methylene) | ~3.4 - 3.7 | Multiplet |
| Aliphatic -CH₂- (chain) | ~1.5 - 2.0 | Multiplet |
| Aliphatic -CH- (chain) | ~2.1 - 2.4 | Multiplet |
Note: This table represents predicted data based on the known chemical structure. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For the this compound, with its molecular formula C₂₄H₂₅F₂NO₃, the spectrum is expected to show 24 distinct signals, confirming the total carbon count. pharmaffiliates.comveeprho.com The chemical shifts indicate the nature of each carbon atom, with aromatic carbons appearing in the downfield region (110-160 ppm) and aliphatic carbons in the upfield region (20-80 ppm). Carbons bonded to electronegative atoms like oxygen and fluorine exhibit characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | ~155 - 165 (doublet) |
| Aromatic C-O | ~150 - 160 |
| Aromatic C-N | ~140 - 150 |
| Aromatic C-H & Quaternary C | ~114 - 140 |
| C-OH (carbinol) | ~70 - 75 |
| C-NH (amino) | ~60 - 65 |
| C-CH₂OH (methylene) | ~60 - 65 |
Note: This table represents predicted data based on the known chemical structure. Actual values may vary depending on the solvent and experimental conditions.
2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity of protons within the pentanediol chain and within each aromatic ring system, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This experiment definitively links each proton signal to its attached carbon, pairing the data from the ¹H and ¹³C NMR spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining the relative stereochemistry of the chiral centers, such as the relationship between the protons on the carbinol (-CHOH) and amino (-CHNH) carbons. clearsynth.com
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry provides key information on the molecular weight and the structural components of the impurity through controlled fragmentation.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to determine the molecular weight of the this compound. cymitquimica.com Using a soft ionization technique like electrospray ionization (ESI), the impurity is detected as a protonated molecular ion [M+H]⁺. Given the accurate mass of 413.1803, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 414.1876. pharmaffiliates.com
In tandem mass spectrometry, the protonated molecular ion ([M+H]⁺ at m/z ≈ 414) is isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. clearsynth.com Analyzing these fragments helps to confirm the structure proposed by NMR data. The fragmentation pathway for the this compound would likely involve:
Loss of Water (H₂O) : Neutral loss of 18 Da from the parent ion, resulting from the elimination of one of the hydroxyl groups, is a common first fragmentation step.
Cleavage of the Carbon-Carbon Chain : Fragmentation of the pentanediol backbone can occur, leading to characteristic daughter ions.
Cleavage of the C-N Bond : The bond between the methine carbon and the fluoroanilino group can cleave, leading to fragments corresponding to the substituted aniline (B41778) and the remaining diol structure.
By analyzing the m/z values of these daughter ions, the precise connectivity and composition of the molecule are verified, providing orthogonal confirmation to the NMR data.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Ezetimibe |
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For the this compound, HRMS provides the exact molecular weight, which is a critical first step in deducing its molecular formula.
The molecular formula for this compound has been established as C24H25F2NO3. lgcstandards.comsimsonpharma.comclearsynth.com This composition corresponds to a specific theoretical monoisotopic mass. HRMS analysis yields an experimental mass that is compared to the theoretical value, with a very small mass error (typically in parts per million, ppm), confirming the elemental makeup.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C24H25F2NO3 | lgcstandards.comsimsonpharma.comclearsynth.com |
| Theoretical Accurate Mass | 413.1803 | lgcstandards.com |
| Molecular Weight | 413.46 g/mol | lgcstandards.com |
| Alternate Molecular Weight | 413.47 g/mol | simsonpharma.com |
| Alternate Molecular Weight | 413.5 g/mol | clearsynth.com |
This interactive table allows for sorting and filtering of the presented data.
The data from HRMS is foundational, confirming the atoms present in the impurity and their quantities. This information is crucial for distinguishing the diol impurity from the active pharmaceutical ingredient, Ezetimibe (C24H21F2NO3), and other related substances. newdrugapprovals.orgnewdrugapprovals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectrum that acts as a molecular fingerprint. This technique is instrumental in identifying the key functional groups present in the this compound, which corroborates the structure suggested by other spectroscopic methods.
The structural characterization of Ezetimibe and its impurities frequently employs IR spectroscopy to confirm the presence of specific chemical bonds. nih.govresearchgate.netresearchgate.net For the this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm its proposed structure, which is formed by the opening of the β-lactam ring in Ezetimibe.
Key expected absorptions for this compound would include:
O-H stretching: A broad band indicating the presence of hydroxyl (alcohol) groups.
N-H stretching: A signal corresponding to the secondary amine.
C-H stretching: For both aromatic and aliphatic C-H bonds.
C-F stretching: A strong absorption indicative of the carbon-fluorine bonds on the phenyl rings.
C-O stretching: Associated with the alcohol functionalities.
Aromatic C=C bending: Peaks in the fingerprint region confirming the presence of the phenyl rings.
While a specific IR spectrum for the isolated this compound is not detailed in the provided search results, IR data for related Ezetimibe structures and impurities show characteristic peaks for these functional groups. newdrugapprovals.orgblogspot.com For instance, spectra of Ezetimibe-related compounds show prominent bands for O-H and N-H groups, which would be critical identifiers for the diol structure. newdrugapprovals.org
Table 2: General IR Absorption Regions for Functional Groups in this compound
| Functional Group | Typical Absorption Range (cm⁻¹) | Expected in this compound |
| Alcohol/Phenol O-H Stretch | 3200-3600 (broad) | Yes |
| Amine N-H Stretch | 3300-3500 | Yes |
| Aromatic C-H Stretch | 3000-3100 | Yes |
| Aliphatic C-H Stretch | 2850-3000 | Yes |
| Aromatic C=C Bending | 1400-1600 | Yes |
| C-O Stretch | 1000-1300 | Yes |
| C-F Stretch | 1000-1400 (strong) | Yes |
This interactive table provides a general guide to the expected IR absorption frequencies.
Comprehensive Data Integration for Unambiguous Structural Confirmation
The unequivocal structural elucidation of the this compound is not achieved by a single analytical technique but by the synergistic integration of data from multiple spectroscopic methods. researchgate.netsemanticscholar.org While HRMS provides the elemental formula and IR spectroscopy identifies the functional groups, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are required to piece together the complete molecular architecture.
The process of comprehensive data integration involves:
Establishing the Molecular Formula: HRMS is the primary source for this information, defining the atomic building blocks of the impurity. semanticscholar.org
Identifying Functional Groups: IR spectroscopy confirms the presence of key groups like -OH and -NH, which is consistent with the diol structure resulting from the hydrolysis of the lactam ring in Ezetimibe. nih.govresearchgate.net
Mapping the Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms, detailing the specific arrangement of protons and carbons and their chemical environments.
Confirming Stereochemistry: Advanced 2D NMR techniques (like NOESY) can be used to determine the spatial arrangement of atoms, which is crucial for pharmacologically active molecules and their impurities. nih.gov
By combining the precise mass from HRMS with the functional group information from IR and the detailed connectivity map from NMR, a complete and unambiguous structure of the this compound, (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol, can be confirmed. lgcstandards.com This integrated approach is a cornerstone of modern pharmaceutical analysis, ensuring that impurities are accurately identified, characterized, and controlled. researchgate.neteuropa.eu
Development and Validation of Chromatographic Methodologies for Ezetimibe Diol Impurity
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is fundamental for the separation and quantification of Ezetimibe (B1671841) Diol Impurity from the active pharmaceutical ingredient (API) and other related substances. akjournals.com This process involves the systematic optimization of several key chromatographic parameters.
The choice of the stationary phase is a critical first step in HPLC method development. humanjournals.com For the analysis of Ezetimibe and its impurities, reversed-phase columns are predominantly used. researchgate.net C18 (octadecylsilane) and C8 (octylsilane) are the most common choices due to their hydrophobic nature, which allows for the effective separation of moderately polar to non-polar compounds like Ezetimibe and its related substances. researchgate.netmolnar-institute.comwjpmr.com
Several studies have demonstrated the successful use of various C18 and C8 columns for the separation of Ezetimibe impurities. For instance, a Hypersil C18 column (150 mm x 4.6 mm, 5 µm) has been utilized, as well as a Fortis C18 column (50 x 4.6mm, 2.5μ). paruluniversity.ac.innirmauni.ac.in Other stationary phases like Purospher STAR RP-18e and Inertsil ODS-3V have also been employed to achieve successful separations. akjournals.com In some cases, different stationary phases like cyano (CN) and phenyl columns are also tested during the initial development phase to find the optimal selectivity. akjournals.com The selection is often based on achieving the best resolution between Ezetimibe, Ezetimibe Diol Impurity, and other potential impurities. akjournals.com
| Stationary Phase | Column Dimensions | Particle Size | Reference |
|---|---|---|---|
| Inertsil ODS-3V | 150 × 4.6 mm | 5.0 μm | akjournals.com |
| Purospher star RP18e | 150 × 4.6 mm | 3 μm | akjournals.com |
| Kromasil C-18 | 150 × 4.6 mm | 5 μm | akjournals.com |
| Hypersil C18 | 150 mm x 4.6 mm | 5 µm | nirmauni.ac.in |
| Fortis C18 | 50 X 4.6mm | 2.5μ | paruluniversity.ac.in |
| Zorbax Rx C8 | 0.25 m×4.6 mm | 5 µm | nih.gov |
The mobile phase composition, including the type of organic modifier and the pH of the aqueous phase, plays a crucial role in achieving the desired separation. humanjournals.com Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic modifiers in reversed-phase HPLC for analyzing Ezetimibe and its impurities. akjournals.comresearchgate.net The choice between them, or a mixture of both, can significantly impact the selectivity and resolution of the separation. nih.gov
The pH of the aqueous component of the mobile phase is another critical parameter, especially for ionizable compounds. Buffers such as phosphate (B84403) and acetate (B1210297) are often used to control the pH, which can range from acidic (e.g., pH 2.0-3.5) to neutral. akjournals.comparuluniversity.ac.in For instance, a mobile phase consisting of 0.1% orthophosphoric acid in water (as mobile phase A) and 0.1% orthophosphoric acid in acetonitrile (as mobile phase B) has been shown to provide good selectivity and resolution. akjournals.com In another method, a potassium dihydrogen orthophosphate buffer with the pH adjusted to 3.5 was used. paruluniversity.ac.in The optimization of the mobile phase is an iterative process to achieve symmetrical peak shapes and adequate resolution for all components. akjournals.com
| Aqueous Phase | Organic Modifier | Reference |
|---|---|---|
| 0.1% Orthophosphoric acid in water | Acetonitrile | akjournals.com |
| 0.02 M Phosphate buffer, pH 2.0 | Acetonitrile | akjournals.com |
| Potassium dihydrogen orthophosphate buffer, pH 3.5 | Acetonitrile:Methanol (78:22, v/v) | paruluniversity.ac.in |
| Potassium dihydrogen phosphate in water, pH 7.5 | Acetonitrile | nih.gov |
| Water (pH 6.8, 0.05% w/v 1-heptane sulfonic acid) | Acetonitrile | nih.gov |
The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for the quantification of this compound. humanjournals.com A photodiode array (PDA) detector is often used to determine the wavelength at which the analyte and its impurities show maximum absorbance. nih.gov For Ezetimibe and its impurities, the UV detection wavelength is typically set in the range of 210 nm to 258 nm. paruluniversity.ac.innih.govorientjchem.org A commonly used wavelength is 238 nm, which provides a good response for both Ezetimibe and its related substances. akjournals.comakjournals.com In other developed methods, wavelengths of 210 nm, 220 nm, and 232 nm have also been utilized. paruluniversity.ac.innih.govnih.gov The final selection depends on the specific impurity profile and the need to detect all relevant compounds with adequate sensitivity. humanjournals.com
Depending on the complexity of the sample matrix and the number of impurities to be separated, either an isocratic or a gradient elution profile can be developed. humanjournals.com An isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler but may not be suitable for separating compounds with a wide range of polarities. nih.gov
For the analysis of Ezetimibe and its numerous impurities, including the diol impurity, gradient elution is often preferred. akjournals.comresearchgate.netparuluniversity.ac.in A gradient elution involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of the organic modifier. akjournals.com This allows for the efficient elution of both early and late-eluting impurities within a reasonable run time, while maintaining good peak shape and resolution. akjournals.com For example, a gradient program might start with a lower percentage of acetonitrile and gradually increase to a higher percentage to elute the more retained components. akjournals.comnih.gov
| Time (min) | % Mobile Phase B (Acetonitrile) | Reference |
|---|---|---|
| 0 | 42 | akjournals.com |
| 10 | 42 | |
| 35 | 60 | |
| 45 | 95 | |
| 53 | 95 | |
| 55 | 42 | |
| 60 | 42 |
Ultra-High Performance Liquid Chromatography (UHPLC) Advancement
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. researchgate.netorientjchem.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. orientjchem.org
For the analysis of Ezetimibe and its impurities, UHPLC methods have been developed to provide more efficient separations. orientjchem.org For instance, a UHPLC method utilizing a Waters Acquity HSS T3 column (1.8 µm, 100 x 2.1 mm) has been reported for the simultaneous determination of impurities of Ezetimibe and Simvastatin in a combination dosage form. orientjchem.org The use of UHPLC can significantly reduce the run time while still achieving excellent separation of critical pairs of impurities. molnar-institute.com
Method Validation According to International Conference on Harmonisation (ICH) Guidelines
Once an HPLC or UHPLC method is developed, it must be validated to ensure its suitability for its intended purpose. akjournals.comresearchgate.netparuluniversity.ac.in The validation is performed according to the guidelines established by the International Conference on Harmonisation (ICH). akjournals.comresearchgate.netparuluniversity.ac.in The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. akjournals.comakjournals.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. paruluniversity.ac.in For this compound, linearity is typically established over a range of concentrations. paruluniversity.ac.in
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. paruluniversity.ac.in
Accuracy: The closeness of the test results obtained by the method to the true value. paruluniversity.ac.in This is often determined by recovery studies. rjpn.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. paruluniversity.ac.in This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). paruluniversity.ac.in
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. paruluniversity.ac.in
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. paruluniversity.ac.in
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. paruluniversity.ac.inrjpn.org
A study on the determination of related substances of Ezetimibe in tablet dosage form reported the following validation results for this compound: the method was linear over a range of 0.2-4.2 μg/ml with a correlation coefficient of 0.99996. paruluniversity.ac.in The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.070 μg/ml and 0.209 μg/ml, respectively. paruluniversity.ac.in
Specificity and Selectivity Assessment for this compound
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the specificity of a chromatographic method is demonstrated by the absence of interference from other related substances or the active pharmaceutical ingredient (API), Ezetimibe.
A common approach to evaluate specificity is through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govderpharmachemica.com The resulting degradation products are then analyzed to ensure that the peak corresponding to this compound is well-resolved from any new peaks that may appear. For instance, in one study, Ezetimibe was subjected to hydrolytic, acid, base, oxidative, photolytic, and thermal stress conditions. The developed HPLC method was able to resolve the degradation products from the main peak and its impurities, thus proving the stability-indicating power of the method. nih.gov
The selectivity of the method is often confirmed by injecting a blank solution, a solution of the this compound standard, the Ezetimibe drug substance, and a spiked solution containing both Ezetimibe and the impurity. The chromatograms should show no interfering peaks at the retention time of the this compound in the blank and Ezetimibe drug substance chromatograms. orientjchem.org A study demonstrated good separation of Ezetimibe and its impurities, including the diol impurity, using a Fortis C18 column with a gradient mobile phase. The retention time for the Diol of Ezetimibe was approximately 2.645 minutes, distinct from Ezetimibe and other impurities. paruluniversity.ac.in
Linearity and Range Determination
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations, usually from the Limit of Quantification (LOQ) to 150% of the specified limit of the impurity. akjournals.comorientjchem.org The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the linearity. A value close to 1 (e.g., >0.999) indicates a strong linear relationship. derpharmachemica.comorientjchem.org
One study reported a linear range of 0.2-4.2 μg/ml for this compound, with a correlation coefficient of 0.99996. paruluniversity.ac.in Another study evaluated linearity for various Ezetimibe impurities from the LOQ to 150% of the specification level, also achieving excellent correlation coefficients. akjournals.com
Table 1: Linearity Data for this compound
| Parameter | Result | Reference |
|---|---|---|
| Range | 0.2-4.2 µg/ml | paruluniversity.ac.in |
Accuracy and Precision Evaluation
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit). akjournals.com The percentage recovery of the added impurity is then calculated. Acceptable recovery is typically within 98-102%.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). For impurity analysis, the RSD for precision studies should generally be not more than 5%. akjournals.comakjournals.com
In a study, the accuracy of the method for related substances was confirmed by spiking pre-analyzed samples at four different concentration levels in triplicate. akjournals.com Precision was evaluated by analyzing multiple preparations of a spiked sample, with the relative standard deviation of the results being calculated. akjournals.com
Table 2: Accuracy and Precision Data for Ezetimibe Impurity Analysis
| Validation Parameter | Acceptance Criteria | Typical Results | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptable limits | akjournals.com |
| Repeatability (%RSD) | ≤ 5.0% | Within acceptable limits | akjournals.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Derivation
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are often determined based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. akjournals.comorientjchem.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov
For this compound, one study reported a limit of quantification of 0.209 μg/ml. paruluniversity.ac.in Another study determined the LOD and LOQ for various ezetimibe impurities by injecting progressively known concentrations and assessing the signal-to-noise ratio. akjournals.com
Table 3: LOD and LOQ for this compound
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.209 µg/ml | paruluniversity.ac.in |
Robustness Testing and Design Space Characterization
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in flow rate, column temperature, and mobile phase composition. akjournals.comakjournals.com The effect of these variations on the resolution between the this compound and other components is evaluated.
For example, a robustness study might involve varying the flow rate by ±10%, the column temperature by ±5°C, and the percentage of the organic modifier in the mobile phase. akjournals.comakjournals.com The method is considered robust if the resolution between critical peak pairs remains greater than a predefined value (e.g., 1.5) and the elution order does not change.
Design Space is a concept introduced in the context of Analytical Quality by Design (AQbD). It refers to the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Working within the design space is not considered a change and, therefore, does not require a regulatory post-approval change submission. tandfonline.com Mechanistic modeling and experimental design can be used to establish a design space for a chromatographic method. nih.gov
Stability-Indicating Chromatographic Methodologies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, impurities, and excipients. Forced degradation studies are the cornerstone of developing a stability-indicating method. nih.govderpharmachemica.com
As mentioned in the specificity section, the drug substance is subjected to various stress conditions to generate potential degradation products. nih.gov The developed chromatographic method must be able to separate the this compound from all these degradation products as well as from the parent drug. A diode-array detector (DAD) is often used to check for peak purity, ensuring that the chromatographic peak for the this compound is not co-eluting with any other compound. akjournals.com
Several stability-indicating HPLC methods have been developed for Ezetimibe and its impurities. nih.govderpharmachemica.comparuluniversity.ac.in These methods typically employ a reversed-phase column and a gradient elution to achieve the necessary separation.
Analytical Quality by Design (AQbD) Principles in Method Development
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. tandfonline.comresearchgate.net The goal is to build quality into the analytical method from the outset.
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This defines the requirements for the method's performance, such as the need to quantify this compound at a specific level with a certain accuracy and precision. researchgate.net
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., resolution, retention time), while CMPs are the method variables that can affect the CMAs (e.g., mobile phase composition, flow rate, temperature). ashdin.comashdin.com
Risk Assessment: This is used to identify and rank the CMPs that are most likely to impact the CMAs. akjournals.com
Design of Experiments (DoE): Statistical experimental designs, such as Box-Behnken or central composite designs, are used to systematically study the effects of the CMPs on the CMAs and their interactions. ashdin.comashdin.com
Establishing a Method Operable Design Region (MODR): The MODR is the multidimensional space of CMPs within which the method is robust and meets the ATP. tandfonline.com
Defining a Control Strategy: This ensures that the method is consistently performed within the MODR. researchgate.net
The application of AQbD principles in the development of chromatographic methods for Ezetimibe impurities leads to more robust and reliable analytical procedures. researchgate.netashdin.com
Preparation and Utilization of Ezetimibe Diol Impurity Reference Standards
Chemical Synthesis of Ezetimibe (B1671841) Diol Impurity for Reference Purposes
The synthesis of Ezetimibe Diol Impurity, also known as Ezetimibe Open-Ring Alcohol, is crucial for its availability as a reference standard in pharmaceutical quality control. clearsynth.comcymitquimica.com This impurity, a degradation product of Ezetimibe, is not typically formed during the standard synthesis of the active pharmaceutical ingredient (API) but can arise under specific conditions, such as alkaline hydrolysis. researchgate.net
A common method for preparing the this compound involves the alkaline hydrolysis of Ezetimibe. researchgate.netgoogle.com This process involves dissolving Ezetimibe in a suitable solvent and treating it with an alkali solution. The reaction is typically carried out at a controlled temperature to facilitate the opening of the β-lactam ring in the Ezetimibe molecule, leading to the formation of the diol impurity. google.com
For instance, one preparative method involves dissolving Ezetimibe in a solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. google.com An aqueous alkali solution, such as sodium carbonate or potassium carbonate, is then added, and the reaction is allowed to proceed for several hours at a controlled temperature, for example, between 0°C and 30°C. google.com The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). google.com Following the completion of the reaction, the mixture is neutralized, and the product is extracted using an organic solvent. google.com Purification is often achieved through column chromatography to yield the high-purity open-loop impurity. google.com
Table 1: Synthesis Parameters for this compound
| Parameter | Conditions |
|---|---|
| Starting Material | Ezetimibe |
| Reaction Type | Alkaline Hydrolysis |
| Solvents | Methanol, Ethanol, Tetrahydrofuran (B95107), N,N-dimethylformamide |
| Alkali | Sodium Carbonate, Potassium Carbonate |
| Molar Ratio (Ezetimibe:Alkali) | 1:1.0 to 1:3.0 |
| pH | 7.5 - 9.0 |
| Temperature | 0 - 30 °C |
| Reaction Time | 2 - 10 hours |
This table summarizes typical conditions for the synthesis of this compound via alkaline hydrolysis of Ezetimibe. google.com
Optimization of Synthetic Yield and Purity
Optimizing the synthesis of this compound is critical to ensure a sufficient supply of the reference standard with high purity. Key factors influencing yield and purity include the choice of solvent, the strength and concentration of the alkaline solution, reaction temperature, and reaction time. google.com
Research has shown that by carefully controlling these parameters, yields can be significantly improved. For example, different solvent systems and alkaline reagents can affect the rate of hydrolysis and the formation of by-products. The molar ratio of the alkali to Ezetimibe is also a critical parameter to control to drive the reaction to completion while minimizing degradation. google.com
Purification techniques are paramount in achieving the high purity required for a reference standard. Column chromatography is a widely used method for the purification of the synthesized this compound. google.com The choice of the stationary and mobile phases is crucial for effective separation from any unreacted Ezetimibe and other potential impurities. High-Performance Liquid Chromatography (HPLC) is often used to assess the final purity of the isolated compound, with purities often exceeding 95%. google.com In some reported syntheses, purities of 95.5% and 96.1% have been achieved. google.com
Stereochemical Control and Confirmation
Ezetimibe has three chiral centers, which means its impurities can also exist as various stereoisomers. newdrugapprovals.orgscience24.com The this compound, chemically named (1S,4R)-1-(4-fluorophenyl)-4-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentane-1,5-diol, has a specific stereochemistry that needs to be maintained and confirmed. synthinkchemicals.comlgcstandards.com
The synthesis of Ezetimibe itself is a significant challenge in terms of stereochemical control. newdrugapprovals.orgscience24.com When preparing the diol impurity from Ezetimibe, the stereochemistry of the starting material directly influences the stereochemistry of the resulting impurity. Therefore, using stereochemically pure Ezetimibe is the primary method of ensuring the correct stereoisomer of the diol impurity is produced.
Confirmation of the stereochemical integrity of the synthesized this compound is achieved through various analytical techniques. Chiral HPLC is a powerful tool for separating and identifying different stereoisomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate the structure and confirm the identity of the synthesized compound. nih.gov These techniques, in combination, provide the necessary evidence to confirm the stereochemical configuration of the this compound reference standard.
Application of this compound as a Certified Reference Material
Certified Reference Materials (CRMs) of impurities are essential for the quality control of pharmaceutical products. synthinkchemicals.com The this compound, once synthesized and characterized with high purity, serves as a crucial CRM in various analytical applications within the pharmaceutical industry. researchgate.netsynthinkchemicals.comlgcstandards.comcymitquimica.com It is used for analytical method development, validation, and routine quality control of Ezetimibe drug substances and products. clearsynth.com
Calibration and Quantification in Analytical Procedures
A primary application of the this compound CRM is in the calibration of analytical instruments and the quantification of this impurity in Ezetimibe samples. synthinkchemicals.comnih.gov In chromatographic methods like HPLC, a known concentration of the CRM is used to generate a calibration curve. akjournals.com This curve plots the instrument response (e.g., peak area) against the concentration of the impurity.
By analyzing a sample of the Ezetimibe drug substance or product under the same chromatographic conditions, the amount of this compound present can be accurately quantified by comparing its response to the calibration curve. This is critical for ensuring that the level of this impurity in the final pharmaceutical product remains below the acceptable limits set by regulatory authorities like the International Council for Harmonisation (ICH). nih.gov
Table 2: Analytical Techniques for this compound
| Technique | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Detection, quantification, and purity assessment of the impurity in pharmaceutical formulations. cymitquimica.comakjournals.com |
| Chiral HPLC | Separation and confirmation of the specific stereoisomer of the impurity. |
| Mass Spectrometry (MS) | Structural elucidation and confirmation of the molecular weight of the impurity. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of the impurity. nih.gov |
| Infrared (IR) Spectroscopy | Confirmation of functional groups present in the impurity molecule. nih.gov |
This table outlines the key analytical techniques used in the analysis and characterization of this compound.
Method Validation Support
Analytical methods used for impurity profiling must be validated to ensure they are reliable, accurate, and reproducible. akjournals.com The this compound CRM is indispensable for this validation process. google.comsynthinkchemicals.com It is used to demonstrate the specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) of the analytical method for this specific impurity. akjournals.com
For example, to demonstrate specificity, a solution containing the Ezetimibe API is spiked with the this compound CRM to show that the analytical method can successfully separate the impurity from the main compound and other potential impurities. akjournals.com This ensures that the peak corresponding to the diol impurity is not a result of interference from other components in the sample.
Impurity Profiling and Monitoring in Pharmaceutical Samples
Impurity profiling is the identification and quantification of all impurities present in a drug substance. synthinkchemicals.com The this compound CRM is a vital tool for the comprehensive impurity profiling of Ezetimibe. synthinkchemicals.com By using the CRM, analytical laboratories can confidently identify and monitor the levels of this specific impurity in routine production batches of Ezetimibe. synthinkchemicals.com
This ongoing monitoring is a critical part of pharmaceutical quality control, ensuring the consistency and safety of the drug product over its shelf life. cymitquimica.com Any significant increase in the level of the this compound could indicate a problem with the manufacturing process or storage conditions, prompting further investigation.
Analytical Control Strategies for Ezetimibe Diol Impurity in Ezetimibe Formulations
In-Process Control (IPC) Monitoring of Ezetimibe (B1671841) Diol Impurity Levels
In-process controls (IPCs) are crucial for a modern approach to quality control, aiming to monitor and control the process to ensure the final product meets its predetermined quality attributes. For ezetimibe synthesis, a multi-step process, there is a recognized need to manage and eliminate toxic or unstable intermediates and by-products. ijpsr.comgmpinsiders.com The Ezetimibe Diol Impurity is identified as a potential process-related impurity. akjournals.comakjournals.com
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for these in-process checks. ijpsr.comorientjchem.org By analyzing samples at critical junctures in the manufacturing process, chemists can ensure that process parameters such as temperature, pressure, and pH are maintained within acceptable ranges to minimize the formation of the diol impurity. This proactive monitoring allows for adjustments to be made during production, preventing the propagation of the impurity to subsequent steps and ensuring the quality of the final API. jpionline.org
Strategies for Mitigating this compound Formation During Manufacturing and Storage
Effective mitigation of the this compound relies on understanding its formation mechanism. The impurity is a result of the hydrolytic cleavage of the β-lactam ring in the ezetimibe structure. rsc.org Forced degradation studies have shown that ezetimibe is particularly susceptible to degradation under alkaline hydrolytic conditions, while it remains relatively stable under acidic, oxidative, thermal, and photolytic stress. nirmauni.ac.inresearchgate.netregulations.gov The rate of this base-dependent hydrolysis of the β-lactam ring is typical for simple monocyclic β-lactams. rsc.org A Chinese patent even describes a method for preparing the "open loop impurity" by reacting ezetimibe with a weak base like potassium carbonate. google.com
Based on this understanding, several mitigation strategies are employed:
pH Control During Manufacturing: Strict control of pH is the most critical factor. Maintaining neutral or, where possible, slightly acidic conditions during synthesis, work-up, and purification steps is essential to prevent the hydrolysis of the lactam ring. The use of harsh alkaline reagents or conditions is avoided.
Process Optimization: The synthesis route itself can be optimized to reduce the number of steps where the molecule is exposed to harsh conditions. Methodologies that improve the stability of intermediates can simplify operations and reduce impurity formation. americanpharmaceuticalreview.com
Control of Storage Conditions: To prevent degradation after manufacturing, ezetimibe drug products are stored under controlled conditions of temperature and humidity. The formulation's excipients are chosen to create a stable microenvironment that protects the active ingredient from degradation throughout its shelf life.
Regulatory Aspects of Impurity Control (e.g., ICH Guidelines Q3A/B)
The control of impurities in pharmaceutical products is governed by a comprehensive regulatory framework established by the International Council for Harmonisation (ICH). The primary guidelines are ICH Q3A(R2), which pertains to impurities in new drug substances, and ICH Q3B(R2), which addresses impurities in new drug products. premier-research.comresearchgate.netich.org These guidelines are implemented by regulatory agencies worldwide, including the FDA and EMA. researchgate.netfda.gov
These guidelines establish a scientific and risk-based approach to controlling impurities by defining three key thresholds based on the maximum daily dose (MDD) of the drug:
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. Analytical methods must be sensitive enough to quantify impurities at or below this threshold. gmpinsiders.compharmagrowthhub.com
Identification Threshold: The level above which the chemical structure of an impurity must be determined. jpionline.orgpharmagrowthhub.com
Qualification Threshold: The level above which an impurity's biological safety must be established. If an impurity exceeds this threshold, toxicological studies are required to justify its presence. jpionline.orgamericanpharmaceuticalreview.com
Since this compound is a known and structurally identified degradation product, its control falls under these guidelines. fda.goveuropa.eu A specification limit for this impurity is included in the drug product specification, and this limit must be below the qualification threshold. gmpinsiders.com
The table below summarizes the ICH Q3B(R2) thresholds for degradation products in new drug products.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI (whichever is lower) | 0.5% or 1 mg TDI (whichever is lower) |
| > 1 g | 0.05% | 0.10% | 0.15% |
TDI: Total Daily Intake. Thresholds are from ICH Q3B(R2) guideline for new drug products, with some values simplified for clarity. Specific thresholds depend on the exact MDD. For example, the identification threshold has multiple tiers based on the daily dose. gmpinsiders.comamericanpharmaceuticalreview.com
By adhering to these integrated control strategies and regulatory guidelines, manufacturers ensure that the level of this compound in the final product is consistently maintained at a safe and acceptable level.
Q & A
Basic Research Questions
Q. How can chromatographic methods be optimized for separating Ezetimibe Diol Impurity from other related substances?
- Methodological Answer: Utilize Quality by Design (QbD) principles combined with modeling software (e.g., DryLab) to predict retention behavior. For example, DryLab employs solvophobic theory and linear solvent strength models to simulate retention times and resolution under varying conditions (e.g., mobile phase composition, column aging). Validate predictions experimentally, adjusting parameters like gradient time or temperature to achieve baseline separation (Rs ≥ 2.0) .
- Key Data:
| Condition | DryLab Rt (min) | Experimental Rt (min) | Rs,crit | Error Rate |
|---|---|---|---|---|
| Setpoint 1 | 23.72 | 25.73 | 1.60 | 5.88% |
| Aged Column | 25.57 | 25.65 | 2.77 | 5.73% |
| Source: | ||||
Q. What validation parameters are critical for ensuring the reliability of impurity quantification methods?
- Methodological Answer: Follow ICH Q2(R1) guidelines to assess selectivity, linearity (R² ≥ 0.999), accuracy (recovery 90–110%), and precision (RSD ≤ 2%). For Ezetimibe Diol, validate at 210 nm due to its low UV absorbance at 247 nm. Use sensitivity solutions (0.1 µg/mL) to confirm signal-to-noise ratios >10 for limit of quantification (LOQ) .
Q. How should reference solutions be prepared for impurity profiling studies?
- Methodological Answer: Prepare artificial mixtures containing Ezetimibe Diol (8 µg/mL) and other impurities (e.g., desfluoro ezetimibe, THP compound) in a solvent system (e.g., ACN-water 80:20). Use area-under-the-curve (AUC) ratios for identification and relative response factors (RRFs) for quantification .
Advanced Research Questions
Q. How can discrepancies between predicted and experimental chromatographic data be resolved?
- Methodological Answer: Analyze aging effects on column performance (e.g., Chiracel OD columns show increased retention time error from 5.88% to 5.73% over two years). Recalibrate models using updated retention parameters and assess robustness through repeated injections (e.g., 20 injections with placebo) to confirm reproducibility .
Q. What strategies are effective for detecting low-abundance impurities like Ezetimibe Diol in complex matrices?
- Methodological Answer: Employ dual-wavelength detection (210 nm for Ezetimibe Diol; 247 nm for other impurities) and optimize sample preparation (e.g., fresh solutions within 5 hours to prevent THP compound degradation). Validate detection limits (0.005–0.02 µg/mL) using sensitivity solutions and residual plots to confirm linearity .
Q. How can genotoxic impurities in Ezetimibe API be identified and quantified?
- Methodological Answer: Develop HPLC-MS/MS or UPLC-MS methods with LOQ < 0.01%. Focus on synthesis intermediates (e.g., Impurity D, a ring-opened degradant). Cross-reference USP monographs for impurity thresholds (<0.20% individual, <0.60% total) and use RRFs for calibration .
Data Contradiction & Experimental Design
Q. Why do batch-to-batch impurity profiles vary even within the same manufacturer?
- Methodological Answer: Variations arise from differences in synthetic routes (e.g., azetidinone ring stability) and raw material purity. Use forced degradation studies (acid/base/oxidative stress) to identify degradation pathways. Statistically compare impurity levels across batches using ANOVA and control charts .
Q. How can computational modeling enhance method development efficiency?
- Methodological Answer: DryLab software reduces experimental runs by 80% by simulating separations under multi-dimensional conditions (pH, gradient, temperature). Validate models with robustness testing (e.g., ±2% organic modifier variation) and optimize MODR (Method Operable Design Region) for regulatory flexibility .
Regulatory & Compliance Considerations
Q. What are the USP requirements for this compound in finished products?
- Methodological Answer: USP mandates individual unknown impurities <0.20% and total impurities <0.60%. Use validated methods with RRF-adjusted quantification and confirm compliance through stability studies (40°C/75% RH for 4 weeks) to monitor impurity growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
